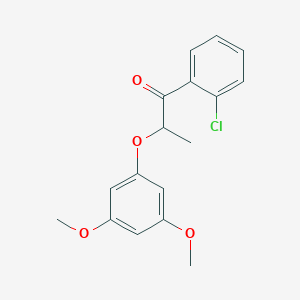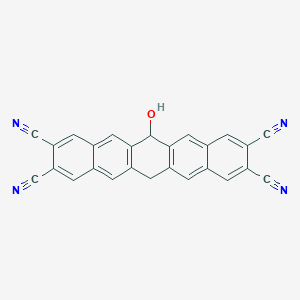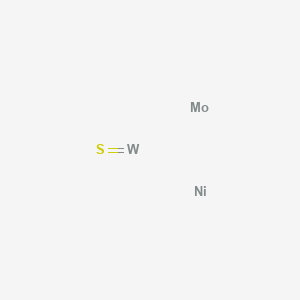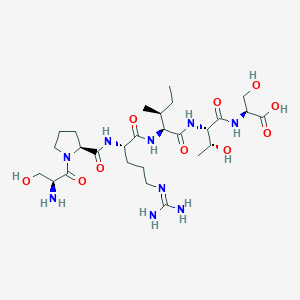![molecular formula C17H27N3O B14185272 Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]- CAS No. 852202-54-1](/img/structure/B14185272.png)
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- is a complex organic compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by the presence of a urea group attached to a cyclohexyl ring and a phenylethyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- typically involves the reaction of N,N’-dimethylcyclohexane-1,2-diamine with phenylethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
Aplicaciones Científicas De Investigación
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- exerts its effects involves interactions with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic chemistry.
N,N’-Dimethylcyclohexane-1,2-diamine: A precursor used in the synthesis of various urea derivatives.
Uniqueness
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1S)-1-phenylethyl]- is unique due to its specific structural features, which confer distinct chemical and physical properties
Propiedades
Número CAS |
852202-54-1 |
|---|---|
Fórmula molecular |
C17H27N3O |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1S)-1-phenylethyl]urea |
InChI |
InChI=1S/C17H27N3O/c1-13(14-9-5-4-6-10-14)18-17(21)19-15-11-7-8-12-16(15)20(2)3/h4-6,9-10,13,15-16H,7-8,11-12H2,1-3H3,(H2,18,19,21)/t13-,15+,16+/m0/s1 |
Clave InChI |
GAUGFRRXGGVIAU-NUEKZKHPSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NC(=O)N[C@@H]2CCCC[C@H]2N(C)C |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)NC2CCCCC2N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14185219.png)
![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)



![6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14185242.png)



